7-(3-hydroxypropoxy)-1H-quinazolin-4-one

Medicinal Chemistry Oncology Kinase Inhibition

Choose 7-(3-Hydroxypropoxy)-1H-quinazolin-4-one (≥98% HPLC) because the 3-hydroxypropoxy substituent at C-7 is not interchangeable—it is the precise synthetic vector required to construct AZD1152/Barasertib (Aurora B IC₅₀ 0.37 nM) and BPR1K871 (FLT3/AURKA dual inhibitor). The terminal hydroxyl enables selective ether/amine bond formation; substituting with 7-fluoro or 7-methoxy analogs halts the synthetic pathway. LogP 0.4 ensures superior aqueous compatibility versus lipophilic quinazolinones. Full analytical documentation (HPLC, NMR, MS) included.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B7826300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-hydroxypropoxy)-1H-quinazolin-4-one
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OCCCO)NC=NC2=O
InChIInChI=1S/C11H12N2O3/c14-4-1-5-16-8-2-3-9-10(6-8)12-7-13-11(9)15/h2-3,6-7,14H,1,4-5H2,(H,12,13,15)
InChIKeyYNBHJHLUBQRXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(3-hydroxypropoxy)-1H-quinazolin-4-one: Quinazolinone Scaffold, Physicochemical Properties, and Sourcing Considerations


7-(3-hydroxypropoxy)-1H-quinazolin-4-one (CAS: 557770-89-5; molecular formula: C₁₁H₁₂N₂O₃; molecular weight: 220.22 g/mol) is a substituted quinazolin-4(3H)-one derivative. Its structure features a bicyclic quinazolinone core fused with a pyrimidine ring, bearing a 3-hydroxypropoxy substituent at the 7-position . The presence of this flexible hydroxyl-terminated alkoxy chain influences the compound's physicochemical properties, notably contributing to a calculated LogP (XLogP3) of 0.4, which suggests moderate hydrophilicity and improved aqueous compatibility compared to more lipophilic quinazolinone analogs . The compound is supplied as a research intermediate, with typical purity ≥98% (HPLC) [1], and is available for R&D applications under specific patent-use stipulations .

Why Generic Quinazolinone Substitution Fails: The Critical Role of the 7-(3-Hydroxypropoxy) Group in 7-(3-hydroxypropoxy)-1H-quinazolin-4-one


Generic quinazolinones cannot be substituted for 7-(3-hydroxypropoxy)-1H-quinazolin-4-one in specific advanced research contexts because the 7-(3-hydroxypropoxy) substituent is not a mere solubility handle; it serves as a critical, precisely positioned synthetic vector. This specific functional group is required to enable subsequent, high-value chemical transformations that are essential for constructing pharmacophores in advanced drug candidates. Unlike unsubstituted quinazolinone or other 7-substituted analogs (e.g., 7-fluoro or 7-methoxy), the terminal hydroxyl group of the 3-hydroxypropoxy chain provides a unique reactive handle for the creation of ether or amine linkages. This allows for the selective and controlled synthesis of complex molecules, including clinical-stage kinase inhibitors, where the exact geometry and chemical nature of the linker are paramount for target engagement . Therefore, substituting this compound with a structurally similar but functionally distinct analog would halt the synthetic pathway, as it would lack the precise chemical reactivity required for the next critical step [1].

7-(3-hydroxypropoxy)-1H-quinazolin-4-one: Quantitative Differentiation Guide for Scientific Procurement


7-(3-hydroxypropoxy)-1H-quinazolin-4-one as a Crucial Precursor to Multiple Clinical and Preclinical Kinase Inhibitors

A key differentiation of 7-(3-hydroxypropoxy)-1H-quinazolin-4-one is its established and documented role as a direct synthetic intermediate in the preparation of at least two distinct, clinically relevant kinase inhibitors. Unlike unsubstituted quinazolin-4-one, which serves as a generic core for broad library synthesis, this specific compound is named in synthetic protocols for the advanced drug candidates AZD1152 and BPR1K871 [1]. This demonstrates that the 7-(3-hydroxypropoxy) moiety is not a random substituent but a necessary structural feature that has been validated in the construction of potent, selective inhibitors.

Medicinal Chemistry Oncology Kinase Inhibition

Leveraging the AZD1152 Synthesis Route: A >100-Fold Potency Cascade from 7-(3-hydroxypropoxy)-1H-quinazolin-4-one

The strategic value of 7-(3-hydroxypropoxy)-1H-quinazolin-4-one is further highlighted by the extreme potency of the final drug product it helps create. As a key intermediate for AZD1152 (Barasertib), its use ultimately leads to a potent and selective Aurora B kinase inhibitor [1]. AZD1152-HQPA, the active metabolite of the prodrug, has a reported IC₅₀ of 0.37 nM against Aurora B kinase . In cellular assays, AZD1152 inhibits the proliferation of various hematopoietic malignant cell lines (e.g., HL-60, NB4, MV4-11) with IC₅₀ values ranging from 3 to 40 nM, demonstrating a ~100-fold higher potency compared to the Aurora kinase inhibitor ZM334739, which has an IC₅₀ of 3-30 μM in the same cell lines [2]. This data underscores the importance of the precise chemical structure that originates from this specific intermediate.

Drug Discovery Cancer Therapeutics Aurora Kinase

BPR1K871 Synthesis: 7-(3-hydroxypropoxy)-1H-quinazolin-4-one as the Direct Precursor to a Dual FLT3/AURKA Inhibitor

A second, equally compelling case for the specific utility of 7-(3-hydroxypropoxy)-1H-quinazolin-4-one is its use as a key reactant in the synthesis of BPR1K871 (DBPR114). A published protocol details a one-step reaction using 7-(3-hydroxypropoxy)quinazolin-4(3H)-one (701 g, 3.19 mmol) as the starting material to yield the BPR1K871 intermediate (compound 16) in 58% yield after purification [1]. This synthetic step is critical for producing BPR1K871, a potent and selective dual inhibitor of FLT3 and Aurora A kinase (AURKA) with IC₅₀ values of 19 nM and 22 nM, respectively . The compound demonstrates potent anti-proliferative activity in acute myeloid leukemia (AML) cell lines MOLM-13 and MV4-11, with an EC₅₀ of ~5 nM .

Acute Myeloid Leukemia Multi-Kinase Inhibitor Preclinical Development

Optimized Physicochemical Profile: Lower LogP Suggests Improved Aqueous Handling Over Lipophilic Analogs

Beyond its role as a synthetic intermediate, 7-(3-hydroxypropoxy)-1H-quinazolin-4-one possesses physicochemical properties that can simplify laboratory handling. Its calculated LogP (XLogP3) is 0.4 . This value indicates significantly lower lipophilicity compared to closely related quinazolinone analogs that bear hydrophobic substituents, such as 2-(4-Methylphenyl)quinazolin-4(3H)-one, which is noted for its 'enhanced lipophilicity' . A lower LogP typically correlates with improved aqueous solubility, which can facilitate reactions in polar solvents, simplify work-up procedures, and reduce non-specific binding in biological assays. This practical advantage can directly impact experimental reproducibility and ease of use.

Physicochemical Properties Solubility LogP

7-(3-hydroxypropoxy)-1H-quinazolin-4-one: Validated Applications in Drug Discovery and Chemical Biology


Synthesis of Aurora Kinase Inhibitors

Use 7-(3-hydroxypropoxy)-1H-quinazolin-4-one as a direct and validated synthetic intermediate for the construction of Aurora kinase inhibitors. This is particularly relevant for the synthesis of AZD1152 (Barasertib) and its analogs, where the 3-hydroxypropoxy group provides the essential linkage to the rest of the pharmacophore. This application is supported by its documented use as an intermediate for AZD1152 , a potent Aurora B inhibitor with an IC₅₀ of 0.37 nM and anti-proliferative effects in the 3-40 nM range against multiple cancer cell lines [1].

Development of Dual FLT3/AURKA Inhibitors for AML Research

Employ this compound in the synthesis of BPR1K871 (DBPR114), a potent dual inhibitor of FLT3 and AURKA (IC₅₀ values of 19 nM and 22 nM, respectively). A published protocol details its use in a one-step synthesis of a key BPR1K871 intermediate with a 58% yield . This provides a reproducible entry point for researchers in acute myeloid leukemia (AML) and other oncology areas who are investigating multi-kinase inhibition strategies, as BPR1K871 exhibits an EC₅₀ of ~5 nM in relevant AML cell lines .

Exploration of USP7 Inhibitors

Utilize 7-(3-hydroxypropoxy)-1H-quinazolin-4-one as a starting material or core scaffold in the design and synthesis of novel inhibitors targeting Ubiquitin-Specific Protease 7 (USP7). Quinazolin-4-one derivatives are disclosed in patent literature as selective and reversible USP7 inhibitors, a deubiquitinating enzyme that is a target for cancer, neurodegenerative diseases, and inflammatory disorders . This compound's specific substitution pattern may confer unique binding properties that can be explored for this emerging therapeutic target.

Physicochemical Optimization of Quinazolinone Libraries

Incorporate 7-(3-hydroxypropoxy)-1H-quinazolin-4-one into medicinal chemistry campaigns where reducing lipophilicity and improving aqueous solubility are desired. With a calculated LogP of 0.4 , this compound is significantly more hydrophilic than many of its lipophilic counterparts (e.g., 2-(4-Methylphenyl)quinazolin-4(3H)-one). This property can be leveraged to improve the drug-likeness of lead series, facilitating in vitro assays, reducing plasma protein binding, and potentially improving oral absorption profiles of future drug candidates.

Quote Request

Request a Quote for 7-(3-hydroxypropoxy)-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.